(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate
Overview
Description
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, also known as 4-nitrobenzoic acid methyl ester, is an organic compound with a molecular formula of C9H9NO4. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- This compound is used as a building block in chemistry, particularly in the synthesis of other compounds .
- It’s used in the pharmaceutical industry as an intermediate, which means it’s a substance produced during the middle of the synthesis process of a drug .
- As for the results or outcomes, this would also depend on the specific synthesis process and the final compound being synthesized .
- “®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate” is used in asymmetric synthesis, a method used in chemistry to preferentially create one enantiomer over the other .
- In asymmetric synthesis, this compound could be used as a chiral building block, contributing to the stereochemistry of the final product .
- The results or outcomes would be the preferential creation of one enantiomer over the other, which could be quantified using techniques like chiral chromatography .
Chemistry and Pharmaceutical Intermediate
Asymmetric Synthesis
- This compound could potentially be used in research related to the respiratory tract .
- The outcomes would also depend on the specific research context .
Respiratory Tract Research
Synthesis of Delamanid
properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBTVFBOTFDPTA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | |
CAS RN |
106268-96-6 | |
Record name | (R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106268-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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